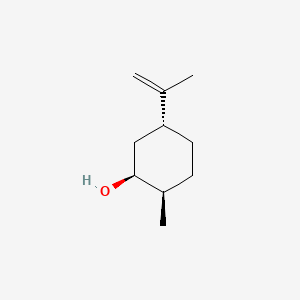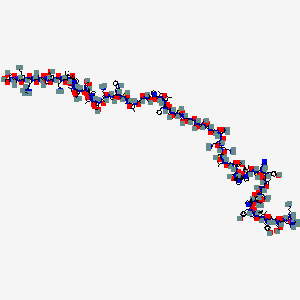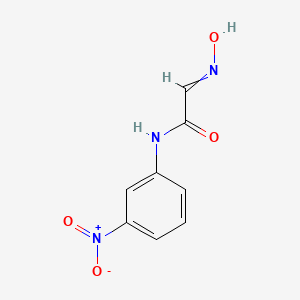
(1R,2S,4R)-Neo-dihydrocarveol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-neodihydrocarveol is a dihydrocarveol with a (1R,2S,4R)-configuration. It is an enantiomer of a (-)-neodihydrocarveol.
(1R,2S,4R)-Neo-dihydrocarveol is a natural product found in Houttuynia cordata with data available.
Aplicaciones Científicas De Investigación
Biocatalysis and Organic Synthesis
(1R,2S,4R)-Neo-dihydrocarveol is a product of biocatalytic processes involving the reduction of carvone isomers. Kim et al. (2002) demonstrated its formation during the transformation of menthane monoterpenes by Mentha piperita cell culture, highlighting the broad substrate stereospecificity of the involved enzymes (Kim et al., 2002). Additionally, Mączka et al. (2018) used plant-mediated biotransformations for producing enantiomerically pure carveol and dihydrocarveol, including (1R,2S,4R)-Neo-dihydrocarveol, utilizing the enzymatic systems of various vegetables and fruits (Mączka et al., 2018).
Microbial Biotransformation
Souza et al. (2020) explored the use of Epicoccum sorghinum, a filamentous fungus, for the bioreduction of (4R)-(−)-carvone to obtain (1R,2S,4R)-neo-dihydrocarveol. This process demonstrated an efficient and versatile tool for organic synthesis with implications in green chemistry (Souza et al., 2020).
Spectroscopic Analysis and Chemical Differentiation
The study of the spectroscopic properties of dihydrocarveol stereoisomers, including (1R,2S,4R)-neo-dihydrocarveol, provides insights into their structural differentiation and potential applications in essential oil analysis and flavor industries. Decouzon et al. (1990) investigated these properties to enable unambiguous differentiation of diastereoisomers (Decouzon et al., 1990).
Enzymatic Production of Monoterpenoids
Toogood et al. (2015) developed a one-pot biosynthesis method for monoterpenoids, including (1R,2S,4R)-neo-dihydrocarveol, using engineered Escherichia coli, which is relevant for the production of high-value chemicals in a sustainable manner (Toogood et al., 2015).
Metabolism in Microorganisms
van der Werf and Boot (2000) studied the metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14, which assimilates all stereoisomers of these compounds, including (1R,2S,4R)-neo-dihydrocarveol. This research contributes to understanding the microbial degradation pathways of monoterpenoids (van der Werf & Boot, 2000).
Propiedades
Número CAS |
18675-33-7 |
|---|---|
Nombre del producto |
(1R,2S,4R)-Neo-dihydrocarveol |
Fórmula molecular |
C9H11ClSi |
Peso molecular |
0 |
Nombre IUPAC |
(1S,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1 |
SMILES |
CC1CCC(CC1O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-2-(prop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B1175299.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride](/img/structure/B1175303.png)
